N-(2-(4-fluorophenoxy)ethyl)-2-nitrobenzamide
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Overview
Description
N-(2-(4-fluorophenoxy)ethyl)-2-nitrobenzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound consists of a benzamide core substituted with a nitro group and a 4-fluorophenoxyethyl moiety, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenoxy)ethyl)-2-nitrobenzamide typically involves a multi-step process. One common method includes the following steps:
Etherification: The 4-fluorophenoxyethyl group is introduced via an etherification reaction, where 4-fluorophenol reacts with an appropriate alkylating agent in the presence of a base.
Amidation: The final step involves the formation of the amide bond between the nitrobenzamide and the 4-fluorophenoxyethyl group, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-fluorophenoxy)ethyl)-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The fluorine atom on the phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 2-amino-N-(2-(4-fluorophenoxy)ethyl)benzamide.
Substitution: Various substituted phenoxyethyl derivatives.
Hydrolysis: 2-nitrobenzoic acid and 2-(4-fluorophenoxy)ethylamine.
Scientific Research Applications
N-(2-(4-fluorophenoxy)ethyl)-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorophenoxyethyl moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. Pathways involved include oxidative stress response and modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-fluorophenoxy)ethyl)acetamide
- N-(2-(4-fluorophenoxy)ethyl)-2-methyl-2-propanamine oxalate
- N-(2-(4-fluorophenoxy)ethyl)-2-furamide
Uniqueness
N-(2-(4-fluorophenoxy)ethyl)-2-nitrobenzamide stands out due to the presence of both a nitro group and a fluorophenoxyethyl moiety. This combination imparts unique reactivity and potential biological activity, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O4/c16-11-5-7-12(8-6-11)22-10-9-17-15(19)13-3-1-2-4-14(13)18(20)21/h1-8H,9-10H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTJDPHDUUIHCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCOC2=CC=C(C=C2)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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